molecular formula C18H17NO4 B11048528 5-(1,3-Benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole

5-(1,3-Benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole

Cat. No.: B11048528
M. Wt: 311.3 g/mol
InChI Key: RNDPZBIHSLBNKD-UHFFFAOYSA-N
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Description

4-[5-(1,3-BENZODIOXOL-5-YLMETHYL)-4,5-DIHYDRO-3-ISOXAZOLYL]PHENYL METHYL ETHER is a complex organic compound that features a benzodioxole moiety, an isoxazole ring, and a phenyl methyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(1,3-BENZODIOXOL-5-YLMETHYL)-4,5-DIHYDRO-3-ISOXAZOLYL]PHENYL METHYL ETHER typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.

    Construction of the Isoxazole Ring: The isoxazole ring is formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Coupling Reactions: The benzodioxole and isoxazole intermediates are then coupled using appropriate reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[5-(1,3-BENZODIOXOL-5-YLMETHYL)-4,5-DIHYDRO-3-ISOXAZOLYL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides or alkyl groups.

Mechanism of Action

The mechanism of action of 4-[5-(1,3-BENZODIOXOL-5-YLMETHYL)-4,5-DIHYDRO-3-ISOXAZOLYL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(1,3-BENZODIOXOL-5-YLMETHYL)-4,5-DIHYDRO-3-ISOXAZOLYL]PHENYL METHYL ETHER is unique due to its combination of the benzodioxole, isoxazole, and phenyl methyl ether groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C18H17NO4/c1-20-14-5-3-13(4-6-14)16-10-15(23-19-16)8-12-2-7-17-18(9-12)22-11-21-17/h2-7,9,15H,8,10-11H2,1H3

InChI Key

RNDPZBIHSLBNKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(C2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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